

Application Notes and Protocols: Bictegravir Sodium Nanoformulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of Bictegravir (BIC)-loaded poly(lactic-coglycolic acid) (PLGA) nanoparticles. This long-acting nanoformulation is designed to improve the therapeutic index and pharmacokinetic profile of Bictegravir for HIV-1 treatment and prophylaxis.[1][2] Additionally, data and methodologies for a combination nanoformulation of Bictegravir and Tenofovir Alafenamide (TAF) are presented.[3][4][5]

Data Presentation

Table 1: Physicochemical Characteristics of Bictegravir

(BIC) and BIC+TAF Nanoformulations

Formulati on	Polymer	Particle Size (nm)	Polydispe rsity Index (PDI)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Referenc e
BIC NPs	PLGA (75:25)	189.2 ± 3.2	< 0.2	-24.3 ± 3.9	47.9 ± 6.9	[1]
BIC+TAF NPs	PLGA	228.8 ± 14.9	0.124 ± 0.035	-20.2 ± 1.4	Not Specified	[4]



Table 2: In Vitro Efficacy and Cytotoxicity of BIC

Nanoformulation vs. BIC Solution

Cell Line	Formulation	CC50 (µM)	EC50 (μM)	Selectivity Index (SI)	Reference
TZM-bl	BIC Solution	2.25	0.604	3.7	[1][2]
TZM-bl	BIC NPs	820.4	0.0038	215,789	[1][2]
PBMCs	BIC Solution	Not Specified	2.33 ± 2.15	0.29	[1][2]
PBMCs	BIC NPs	Not Specified	0.076 ± 0.45	523.33	[1][2]

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50)

Table 3: Intracellular Pharmacokinetics of BIC

Nanoformulation in TZM-bl Cells

Parameter	BIC Solution	BIC NPs	Fold Increase (NPs vs. Solution)	Reference
Cmax	Not Specified	Not Specified	2.4	[1]
AUC(all)	Not Specified	Not Specified	3.1	[1]

Cmax: Maximum intracellular concentration; AUC(all): Area under the concentration-time curve

Table 4: In Vitro Cytotoxicity of BIC+TAF

Nanoformulation vs. Solution in PBMCs

Formulation	СС50 (µg/ml)	Fold Increase in CC50 (NPs vs. Solution)	Reference
BIC+TAF Solution	9.53 ± 2.32	-	[5]
BIC+TAF NPs	35.67 ± 2.69	3.7	[5]



Experimental Protocols Protocol 1: Preparation of Bictegravir-Loaded PLGA Nanoparticles

This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method for fabricating BIC-loaded PLGA nanoparticles.[1][6]

Materials:

- Bictegravir (BIC)
- Poly(lactic-co-glycolic acid) (PLGA; lactide:glycolide 75:25, Mw 4,000–15,000)[1]
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA)
- Deionized water
- Magnetic stirrer
- Probe sonicator
- Rotary evaporator
- Ultracentrifuge

Procedure:

- Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of Bictegravir in 2 mL of dichloromethane.
- Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
- Emulsification: Add the organic phase dropwise to 10 mL of the aqueous PVA solution under constant stirring on a magnetic stirrer.



- Sonication: Sonicate the resulting mixture using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles) to form a stable oil-in-water emulsion.
- Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure for 2-3 hours.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
- Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and un-encapsulated drug.
- Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.
- Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

- 2.1 Particle Size and Zeta Potential Analysis:
- Resuspend a small amount of lyophilized nanoparticles in deionized water.
- Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size and Polydispersity Index (PDI).
- Measure the surface charge (Zeta Potential) using the same instrument.
- 2.2 Encapsulation Efficiency (EE) and Drug Loading (DL):
- Weigh a precise amount of lyophilized nanoparticles (e.g., 5 mg).
- Dissolve the nanoparticles in a suitable solvent (e.g., DCM or DMSO) to release the encapsulated drug.
- Quantify the amount of Bictegravir using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[1]



- Calculate EE and DL using the following formulas:
 - EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
 - DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of the nanoformulation.

Materials:

- TZM-bl cells or Peripheral Blood Mononuclear Cells (PBMCs)
- · Complete cell culture medium
- Bictegravir nanoformulation and Bictegravir solution
- 96-well cell culture plates
- Cell viability assay kit (e.g., MTT, XTT)
- Plate reader

Procedure:

- Cell Seeding: Seed TZM-bl cells or PBMCs in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
- Treatment: Prepare serial dilutions of the Bictegravir nanoformulation and the free drug solution.
- Remove the old media and add 100 μL of the prepared dilutions to the respective wells.
 Include untreated cells as a control.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.



 Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting cell viability against drug concentration and using non-linear regression analysis.

Protocol 4: In Vitro Anti-HIV-1 Efficacy Study

This protocol determines the 50% effective concentration (EC50) against HIV-1.

Materials:

- TZM-bl cells or PBMCs
- HIV-1 viral stock (e.g., HIV-1NLX, HIV-1ADA)[1]
- Bictegravir nanoformulation and Bictegravir solution
- Luciferase assay system (for TZM-bl cells) or p24 ELISA kit (for PBMCs)
- · Luminometer or ELISA plate reader

Procedure:

- Cell Seeding and Treatment: Seed cells and treat with serial dilutions of the nanoformulation and free drug as described in Protocol 3.
- Infection: After a short pre-treatment incubation (e.g., 2 hours), infect the cells with a predetermined amount of HIV-1 virus stock.
- Incubation: Incubate the infected cells for 48 hours.
- · Quantification of Viral Replication:
 - For TZM-bl cells: Measure the luciferase activity, which corresponds to the level of viral replication.
 - For PBMCs: Measure the concentration of the p24 viral antigen in the cell supernatant using an ELISA kit.



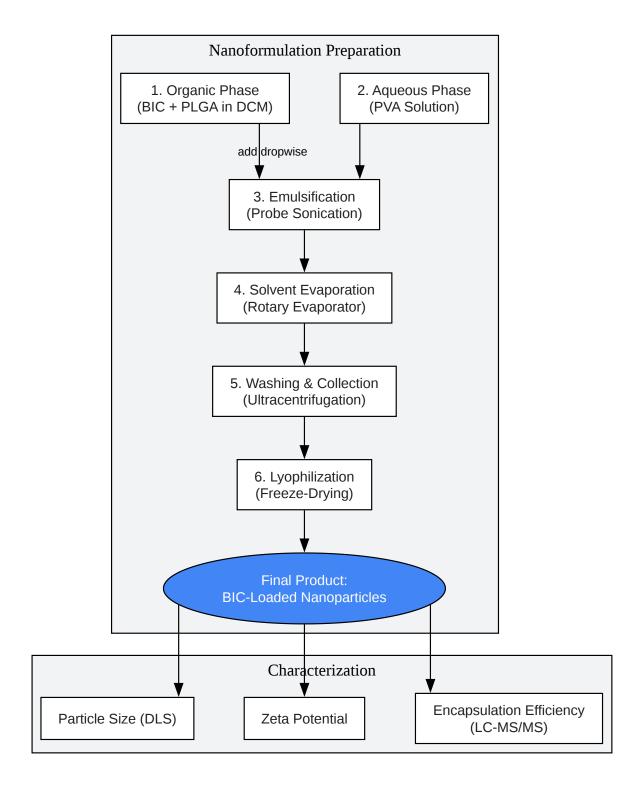




• Data Analysis: Calculate the percentage of HIV-1 inhibition for each concentration relative to the infected, untreated control. Determine the EC50 value by plotting the percentage of inhibition against drug concentration and using non-linear regression analysis.

Visualizations

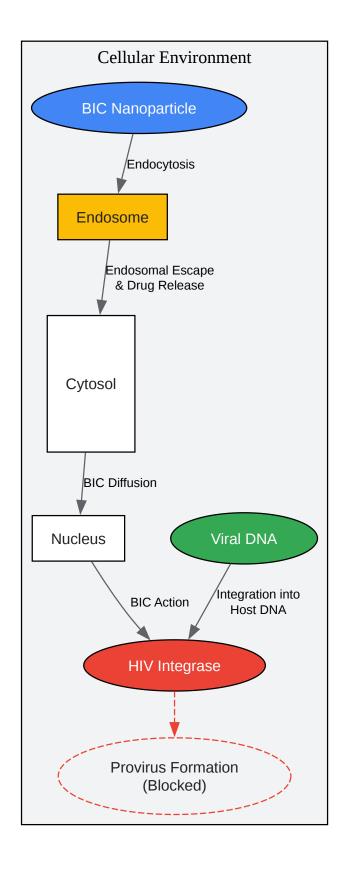




Click to download full resolution via product page



Caption: Workflow for the synthesis and characterization of Bictegravir-loaded PLGA nanoparticles.





Click to download full resolution via product page

Caption: Intracellular pathway of Bictegravir nanoparticles for HIV inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A potential long-acting bictegravir loaded nano-drug delivery system for HIV-1 infection: A proof-of-concept study PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. A Concept Evaluation Study of a New Combination Bictegravir plus Tenofovir Alafenamide Nanoformulation with Prolonged Sustained-Drug-Release Potency for HIV-1 Preexposure Prophylaxis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bictegravir Plus Tenofovir Alafenamide Nanoformulation as a Long-Acting Pre-Exposure Prophylaxis Regimen: Application of Modeling to Design Non-Human Primate Pharmacokinetic Experiments [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Bictegravir Sodium Nanoformulation for Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606110#bictegravir-sodium-nanoformulation-for-drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com